molecular formula C6H4Br2O2S B11830050 3,5-Dibromo-4-methylthiophene-2-carboxylic acid

3,5-Dibromo-4-methylthiophene-2-carboxylic acid

Cat. No.: B11830050
M. Wt: 299.97 g/mol
InChI Key: FCFZMWHMDWYVTH-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H4Br2O2S and a molecular weight of 299.97 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a carboxylic acid group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of 4-methylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, with the bromine atoms selectively attaching to the 3 and 5 positions of the thiophene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromo-4-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylthiophene-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-methylthiophene-2-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H4Br2O2S

Molecular Weight

299.97 g/mol

IUPAC Name

3,5-dibromo-4-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H4Br2O2S/c1-2-3(7)4(6(9)10)11-5(2)8/h1H3,(H,9,10)

InChI Key

FCFZMWHMDWYVTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C(=O)O)Br

Origin of Product

United States

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